Ethyl 2-chloroquinoline-6-carboxylate
Description
Significance of Quinoline (B57606) Scaffold in Medicinal Chemistry and Materials Science
The quinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. bohrium.comnih.gov This versatility has made quinoline derivatives a cornerstone of drug discovery and development. orientjchem.org Numerous compounds incorporating the quinoline ring system have been developed as therapeutic agents, exhibiting activities such as anticancer, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive properties. mdpi.comnih.govresearchgate.netresearchgate.net The specific biological effect of a quinoline derivative is heavily influenced by the nature and position of substituents on the ring system, allowing chemists to fine-tune the molecule's properties to achieve desired therapeutic outcomes. nih.gov
In the realm of materials science, quinoline derivatives have also demonstrated significant potential. Their unique electronic and photophysical properties make them suitable for applications in organic electronics. Notably, quinoline-based compounds, such as derivatives of 8-hydroxyquinoline, have been successfully employed as components in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com These materials can function as emitters, charge transporters, or hosts in OLED devices, contributing to the development of efficient and durable displays and lighting technologies. mdpi.comrsc.orgrsc.org
Table 1: Selected Biological Activities of Quinoline Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibition of cancer cell growth, invasion, and migration, as well as induction of apoptosis. orientjchem.org |
| Antimalarial | Found in classic drugs like quinine (B1679958) and chloroquine, they are crucial in combating malaria. nih.gov |
| Antibacterial | Effective against a range of bacteria, including drug-resistant strains. nih.govnih.gov |
| Antifungal | Show activity against various fungal pathogens. nih.govresearchgate.net |
| Anti-inflammatory | Capable of reducing inflammation, comparable to existing medications. bohrium.comnih.gov |
| Antiviral | Exhibit activity against viruses, including HIV. nih.govresearchgate.net |
Overview of Halogenated Quinoline Compounds in Synthetic Methodologies
Halogenated quinolines are a pivotal class of intermediates in organic synthesis. The introduction of a halogen atom onto the quinoline scaffold provides a reactive "handle" that facilitates a wide array of subsequent chemical transformations. The carbon-halogen bond can be readily targeted for nucleophilic substitution, cross-coupling reactions, and other functional group interconversions, making these compounds versatile building blocks for more complex molecules. rsc.orgresearchgate.net
The 2-chloroquinoline (B121035) derivatives are particularly important. The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic displacement, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. mdpi.com This reactivity is fundamental in building molecular diversity and is a common strategy in the synthesis of new pharmaceutical candidates. nih.gov For instance, synthetic tuning at the 2-position of halogenated quinolines has been shown to have a significant impact on their antibacterial and biofilm eradication activities. nih.gov
Modern synthetic chemistry has also focused on developing efficient and regioselective methods for the halogenation of quinolines. Operationally simple, metal-free protocols have been established for the C5–H halogenation of 8-substituted quinolines, providing an economical route to specific halogenated isomers with excellent functional group tolerance. rsc.orgrsc.org These advancements broaden the scope of accessible halogenated quinoline derivatives for further synthetic exploration.
Research Context of Ethyl 2-chloroquinoline-6-carboxylate within Quinoline Chemistry
Within the broad family of quinoline compounds, this compound emerges as a significant synthetic intermediate. Its structure incorporates two key reactive sites: the chloro group at the 2-position and the ethyl carboxylate group at the 6-position. This dual functionality makes it a valuable precursor for the synthesis of more complex, polysubstituted quinoline derivatives.
The primary research context for this compound is as a versatile building block. A simple, two-stage method for the synthesis of isomeric esters of 2-chloroquinolinecarboxylic acids, including the 6-carboxylate variant, has been developed through successive oxidation and chlorination of the corresponding methyl quinolinecarboxylates. nuph.edu.ua This highlights its accessibility as a synthetic target.
The 2-chloro substituent, as previously noted, is primed for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships in medicinal chemistry programs. nih.govmdpi.com Simultaneously, the ethyl carboxylate group at the 6-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in various coupling reactions. This bifunctional nature allows for a programmed, stepwise elaboration of the quinoline scaffold, enabling the construction of complex molecules with potential applications in drug discovery and materials science. Its role is analogous to that of other well-established quinoline building blocks, such as 2-chloroquinoline-3-carbaldehydes, which are widely used to construct fused heterocyclic systems. nih.govresearchgate.netrsc.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 2-Amino-5-chlorobenzophenone |
| 2-chloro-3-formyl-6-methylquinoline |
| 2-chloroquinoline-3-carbaldehyde (B1585622) |
| 2-Ethyl-3-Quinolinecarboxylic Acid Hydrochloride |
| 2-Ethyl-3-Quinolinecarboxylic Acid Methyl Ester |
| 4,7-diphenyl-1,10-phenanthroline |
| 8-hydroxyquinoline |
| Alq3 (tris(8-hydroxyquinoline)aluminum) |
| Ciprofloxacin |
| Diethyl 2-methylquinoline-3,4-dicarboxylate |
| Ethyl 2-amino-6-chloroquinoline-3-carboxylate |
| This compound |
| Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate |
| Ethyl acetoacetate (B1235776) |
| Grepafloxacin |
| Methyl quinoline-5-carboxylate |
| Montelukast |
| Nadifloxacin |
| Ozenoxacin |
| Sparfloxacin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloroquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEPURZVGHLAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591183 | |
| Record name | Ethyl 2-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29969-56-0 | |
| Record name | Ethyl 2-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Chloroquinoline 6 Carboxylate and Its Analogues
Direct Synthesis Strategies
Direct synthesis strategies aim to construct the ethyl 2-chloroquinoline-6-carboxylate molecule through efficient and often convergent pathways. These methods include one-pot multicomponent reactions, classical esterification routes, and modern energy-efficient protocols like ultrasound assistance.
One-pot synthesis offers a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, avoiding the need for intermediate purification. A facile and general three-step one-pot synthesis has been developed for structurally new (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives, starting from the readily available ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate and various aldehydes. researchgate.net This strategy is noted for its simple operation, tolerance of a wide range of substituents, and good yields. researchgate.net Similarly, multicomponent reactions involving substituted 2-chloro-3-formylquinolines, ureas, and active methylene (B1212753) compounds have been used to produce complex quinolinyl-pyrimidine systems, demonstrating the versatility of one-pot procedures in building diverse heterocyclic frameworks. rsc.org
Table 1: Example of One-Pot Synthesis for Quinoline (B57606) Derivatives
| Starting Materials | Reagents/Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| Ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate, Aromatic aldehydes | Not specified | (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids | Good | researchgate.net |
Classical esterification is a fundamental method for producing esters like this compound from their corresponding carboxylic acids. The Fischer esterification, which involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com This equilibrium-driven reaction typically uses the alcohol as the solvent to ensure a high yield of the ester. masterorganicchemistry.com
A simple two-stage method has been developed for the synthesis of isomeric esters of 2-chloroquinoline-carboxylic acids, including the 6-carboxylate isomer. nuph.edu.ua This process involves the successive oxidation of methyl quinoline-6-carboxylate to the corresponding 2(1H)-oxoquinoline intermediate, followed by chlorination with reagents like phosphorus oxychloride (POCl₃) to yield the final 2-chloroquinoline (B121035) ester. nuph.edu.uachemicalbook.com This method is effective for producing these compounds on a multigram scale using readily available reagents. nuph.edu.ua However, attempts to directly esterify certain precursors, such as 2-chloro-4-hydroxyquinoline-3-carboxylic acid, can be challenging, as the reaction conditions may lead to hydrolysis of the 2-chloro group, forming a quinol-2-one instead of the desired ester. researchgate.net
Table 2: Esterification and Chlorination Routes
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl quinoline-6-carboxylate | 1. Oxidation 2. POCl₃/PCl₅ | Mthis compound | Acceptable | nuph.edu.ua |
Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov The use of ultrasonic irradiation can lead to higher yields, greater product purity, and dramatically reduced reaction times, making it an eco-friendly and energy-efficient approach. nih.govmdpi.com These benefits stem from the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing chemical reactivity. nih.gov
Table 3: Comparison of Conventional vs. Ultrasound-Assisted N-Alkylation
| Method | Reaction Time | Energy Consumption | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | 48–96 hours | High | Standard | nih.gov |
Precursor-Based Synthetic Pathways
These pathways involve the chemical transformation of pre-formed quinoline skeletons. A particularly important precursor for a wide range of substituted quinolines is 2-chloroquinoline-3-carbaldehyde (B1585622). rsc.org
2-Chloroquinoline-3-carbaldehydes are versatile intermediates that can be synthesized in good yields from acetanilides through the Vilsmeier-Haack reaction, which uses a reagent prepared from phosphorus oxychloride and dimethylformamide (DMF). researchgate.netrsc.orgchemijournal.com The reactivity of both the chloro and aldehyde functional groups allows for extensive chemical modifications. researchgate.net
The aldehyde group can be converted into an ethyl carboxylate ester. One reported method involves treating a 2-chloro-3-formyl-6-methylquinoline with sodium cyanide (NaCN) and activated manganese dioxide in absolute ethanol (B145695). nih.gov This reaction directly transforms the formyl group into the corresponding ethyl carboxylate, providing a direct route to analogues of the target compound. nih.gov
The aldehyde group of 2-chloroquinoline-3-carbaldehydes readily undergoes condensation reactions with primary amines and hydrazines, serving as a gateway to a vast array of more complex heterocyclic systems. nih.gov The reaction with primary amines, such as substituted anilines, typically occurs in a solvent like acetone (B3395972) and yields the corresponding N-substituted methanimines, also known as Schiff bases. rsc.org
Similarly, condensation with hydrazine (B178648) hydrate (B1144303) produces 2-chloro-3-(hydrazonomethyl)quinoline. nih.gov This hydrazone can then be reacted with other aldehydes to create more elaborate hydrazono-quinolines. nih.gov These reactions highlight the utility of the carbaldehyde precursor in synthesizing diverse quinoline-based structures through the formation of new carbon-nitrogen bonds. rsc.orgnih.gov
Table 4: Condensation Reactions of 2-Chloroquinoline-3-carbaldehydes
| Aldehyde Precursor | Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Acetone | Schiff Base (Methanimine) | rsc.org |
| 2-chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Not specified | Hydrazone | nih.gov |
Synthesis from 2-Chloroquinoline-3-carbaldehydes
Condensation Reactions with Activated Methylene Compounds
The formation of the quinoline ring system can be efficiently achieved through the condensation of an appropriate amino-aryl ketone with a compound containing an activated methylene group (a CH₂ group flanked by two electron-withdrawing groups). This approach builds the pyridinone ring onto the existing benzene (B151609) ring of the precursor.
For instance, the synthesis of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate, an analogue of the target molecule, is accomplished by heating (2-Amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate. nih.govresearchgate.net This reaction is catalyzed by a catalytic amount of piperidine (B6355638) and proceeds at elevated temperatures (453 K). nih.govresearchgate.net Similarly, reacting 2-Amino-5-chlorobenzophenone with ethyl acetoacetate (B1235776) in the presence of an iodine catalyst provides another analogue, Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.
| Amino-Aryl Ketone | Activated Methylene Compound | Catalyst | Product |
|---|---|---|---|
| (2-Amino-5-chlorophenyl)(phenyl)methanone | Diethyl malonate | Piperidine | Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate nih.govresearchgate.net |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Iodine | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate |
Derivatization of 2-Chloroquinoline-3-carboxylic Acid
A straightforward method for obtaining ethyl 2-chloroquinoline carboxylates involves the direct esterification of the corresponding carboxylic acid. This two-step approach first establishes the 2-chloroquinoline carboxylic acid scaffold, which is then converted to the desired ethyl ester.
A general route involves the oxidation of a precursor like 2-chloroquinoline-3-carbaldehyde to 2-chloroquinoline-3-carboxylic acid. This oxidation can be achieved using reagents such as silver nitrate (B79036) in the presence of a base. The subsequent esterification of the carboxylic acid with ethanol, typically under acidic conditions (e.g., using sulfuric acid), yields the corresponding ethyl ester, such as ethyl 2-chloroquinoline-3-carboxylate. rsc.org A simple two-stage method for synthesizing isomeric esters of 2-chloroquinoline-carboxylic acids has been developed through successive oxidation and chlorination of methyl quinoline carboxylates. nuph.edu.uanuph.edu.ua
Preparation from 2-Oxo-1,2-dihydroquinoline-4-carboxylate Intermediates
The conversion of a 2-oxo (or 2-hydroxy) quinoline derivative to a 2-chloroquinoline is a key transformation. The lactam functionality in the 2-oxo-quinolinones can be converted into a chloro group using chlorinating agents.
For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can serve as a starting material. Treatment of this compound with a strong chlorinating agent like phosphoryl chloride (POCl₃) can introduce chloro groups at both the C2 and C4 positions, yielding ethyl 2,4-dichloroquinoline-3-carboxylate. This highlights the reactivity of the 2-oxo group towards chlorination. The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be initiated from 2-aminobenzaldehyde. researchgate.netnih.gov
Friedländer Synthesis and its Catalytic Variants for Quinoline Core Formation
The Friedländer synthesis is a classical and highly versatile method for constructing the quinoline core. It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. rsc.orgresearchgate.netwikipedia.org The reaction is typically promoted by either acid or base catalysis. rsc.orgresearchgate.netwikipedia.org
A direct synthesis of an analogue, ethyl 6-chloro-2-methylquinoline-3-carboxylate, is achieved through the reaction of 2-amino-5-chlorobenzaldehyde (B1272629) with ethyl acetoacetate. A variety of catalysts have been developed to improve the efficiency and conditions of the Friedländer synthesis. These include traditional catalysts like p-toluenesulfonic acid and Lewis acids, as well as more modern and greener alternatives. wikipedia.orgorganic-chemistry.org Molecular iodine has been shown to be a highly efficient catalyst for this annulation. organic-chemistry.org Other catalytic systems include neodymium(III) nitrate hexahydrate and various supported catalysts, which often allow for milder reaction conditions. organic-chemistry.orgnih.gov
| Catalyst Type | Specific Catalyst Example(s) | Conditions/Advantages |
|---|---|---|
| Brønsted Acids | p-Toluenesulfonic acid, Trifluoroacetic acid | Traditional and effective catalysts. wikipedia.orgorganic-chemistry.org |
| Lewis Acids | Neodymium(III) nitrate, Zinc(II) chloride | Efficient catalysis for functionalized quinolines. wikipedia.orgorgsyn.org |
| Halogens | Molecular Iodine (I₂) | Highly efficient for Friedländer annulation. organic-chemistry.org |
| Heterogeneous | Rice husk ash supported FeCl₂, Silica-propylsulfonic acid | Reusable catalysts, often used in solvent-free conditions. researchgate.netnih.gov |
| Ionic Liquids | [bmim]HSO₄ | Acts as both solvent and catalyst, green alternative. nih.govnih.gov |
Regioselective Synthesis of Substituted Ethyl Quinoline Carboxylates
Regioselectivity is crucial when synthesizing specifically substituted quinolines, particularly when the precursors have multiple reactive sites. In the context of 2-chloroquinoline derivatives, subsequent reactions can be directed to specific positions on the quinoline ring.
For example, in reactions involving substituted 2,4-dichloroquinolines, nucleophilic substitution can be controlled to occur regioselectively. The reaction of various substituted 2,4-dichloroquinolines with ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate proceeds with high regioselectivity. benthamdirect.comingentaconnect.com In the presence of a mild base like potassium carbonate (K₂CO₃) and at a controlled temperature, the substitution occurs preferentially at the C4 position, leaving the C2-chloro group intact. benthamdirect.comingentaconnect.com This selective reactivity is vital for building more complex molecules based on the 2-chloroquinoline scaffold.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. tandfonline.com Green chemistry principles are increasingly being applied to the synthesis of quinolines to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netnih.govbenthamdirect.com
Several green strategies are applicable to the synthesis of the target compound and its analogues:
Solvent-Free Reactions : The Friedländer synthesis can be performed under solvent-free or neat conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts. researchgate.netnih.govresearchgate.net This approach minimizes the use of volatile organic compounds (VOCs).
Use of Greener Solvents : When a solvent is necessary, water and ethanol are preferred green alternatives to traditional chlorinated or aprotic polar solvents. researchgate.netorganic-chemistry.org Catalyst-free Friedländer reactions have been successfully conducted in water at moderate temperatures (70°C), offering a simple and environmentally friendly pathway to quinolines. organic-chemistry.org
Alternative Catalysts : The use of reusable solid catalysts, molecular iodine, and ionic liquids aligns with green chemistry principles. rsc.orgnih.gov Ionic liquids and deep eutectic solvents (DESs) can serve as both the reaction medium and the catalyst, often being recyclable and having low volatility. nih.govnih.govmdpi.com For example, choline (B1196258) chloride-based deep eutectic solvents have been effectively used in Friedländer annulation reactions.
These approaches not only reduce the environmental impact of the synthesis but also can lead to simpler work-up procedures and improved reaction efficiency. tandfonline.combenthamdirect.com
Molecular Structure and Conformation Analysis of Ethyl 2 Chloroquinoline 6 Carboxylate
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. It allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and the study of intermolecular interactions that dictate the crystal lattice. However, a thorough review of published scientific literature indicates that a complete single-crystal X-ray diffraction study for Ethyl 2-chloroquinoline-6-carboxylate has not been reported. Therefore, detailed experimental data for the following subsections are not available.
Specific crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), for this compound are not available in the reviewed scientific literature.
Quantitative data regarding the planarity of the quinoline (B57606) ring system, measured as the root-mean-square (r.m.s.) deviation, and the specific dihedral angles between the quinoline ring and its chloro and ethyl carboxylate substituents for the title compound have not been determined and reported via X-ray diffraction studies.
A definitive analysis of the intermolecular forces, which are crucial for understanding the solid-state packing of this compound, is contingent on crystallographic data that is not currently available.
Detailed information and specific distances for any π-π stacking interactions within the crystal structure of this compound have not been documented.
The presence and nature of any hydrogen bonding networks, including weak C–H···O or C–H···N interactions that might influence the crystal packing, have not been experimentally verified for this compound.
Intermolecular Interactions in Crystal Packing
Spectroscopic Characterization for Structural Elucidation
While a complete and published set of spectroscopic data for this compound is not readily found in comprehensive databases, data for closely related analogs have been reported. For instance, the synthesis and characterization of the corresponding methyl ester, Mthis compound, has been described. The reported 13C NMR spectral data for this related compound provides insight into the chemical shifts expected for the carbon atoms of the quinoline core in this substitution pattern. nuph.edu.ua However, specific, experimentally verified spectroscopic data tables for this compound remain to be published in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the protons of the ethyl ester group. For the closely related methyl ester, the aromatic protons appear in the range of 8.54-7.35 ppm. nuph.edu.ua For the ethyl ester, one would anticipate signals for the ethyl group: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, typically found further upfield.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. In the case of the methyl analog, carbon signals for the quinoline ring are observed between 121.4 and 153.5 ppm, with the carbonyl carbon of the ester appearing at 166.6 ppm. nuph.edu.ua For this compound, the quinoline carbon signals would be very similar, with additional distinct signals for the ethyl group's methylene and methyl carbons.
Below is a table of expected ¹H and ¹³C NMR chemical shifts for the quinoline core of this compound, based on its methyl analog. nuph.edu.ua
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Quinoline Ring | 7.35 - 8.54 | 121.4 - 153.5 |
| C=O | - | ~166.6 |
| O-CH₂-CH₃ | Quartet | ~61-63 |
| O-CH₂-CH₃ | Triplet | ~14-15 |
Note: Data for the quinoline ring is based on Mthis compound. nuph.edu.ua The ethyl group shifts are typical estimated values.
Mass Spectrometry (MS/LC-MS/HRMS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For this compound (C₁₂H₁₀ClNO₂), the expected exact mass can be calculated. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). Further fragmentation of the 2-chloroquinoline (B121035) ring would also be observed. While direct spectra for this compound are not available, studies on similar quinoline carboxylates confirm the utility of LC-MS in identifying and confirming the structure of such derivatives. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption peak around 1720 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the ester group. mdpi.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester would be visible in the 1300-1100 cm⁻¹ range, and the C-Cl bond would exhibit a stretching vibration in the 800-600 cm⁻¹ region.
Computational Chemistry Studies
Computational methods provide deep insights into the molecular geometry, electronic properties, and intermolecular interactions that are not always accessible through experimental means alone.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations are a powerful tool for predicting the optimized geometry and electronic properties of molecules. Studies on structurally similar compounds, such as ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate , have utilized the B3LYP/6-311+G(d,p) level of theory to determine molecular geometry. researchgate.netnih.gov Such calculations for this compound would likely show a nearly planar quinoline ring system. The ester group's orientation relative to the ring is a key conformational feature.
The electronic structure can be visualized through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be identified as red spots. For a molecule like this compound, these interactions would primarily consist of H···H, C···H, and Cl···H contacts.
| Interaction Type | Contribution (%) |
| H···H | 50.8 |
| Cl···H/H···Cl | 16.0 |
| O···H/H···O | 10.3 |
| C···C | 7.9 |
| C···H/H···C | 5.3 |
| C···O | 3.7 |
| C···N | 3.3 |
Note: Data is from the Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate and is presented here as a representative example. nih.gov
Conformational Analysis via Computational Modeling
The presence of rotatable single bonds, particularly within the ethyl carboxylate group, means that this compound can exist in different conformations. Computational modeling can be used to explore the potential energy surface and identify the most stable conformers.
A study on the similar ethyl 4-chloro-7-iodoquinoline-3-carboxylate revealed the existence of four distinct minimum energy structures arising from rotation around the C-C and C-O bonds of the ester group. researchgate.net The calculations showed that conformers with the ester in a cis configuration (O=C-O-C dihedral angle near 0°) are significantly lower in energy than the trans forms due to reduced steric hindrance. The relative stability between the cis conformers is then determined by the orientation of the ethyl group. A similar conformational landscape would be expected for this compound, with the lowest energy conformer being the one that minimizes steric clashes between the ethyl group and the quinoline ring. researchgate.net
Reactivity and Chemical Transformations of Ethyl 2 Chloroquinoline 6 Carboxylate
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom at the 2-position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This allows for the displacement of the chloride ion by a variety of nucleophiles under relatively mild conditions, providing a straightforward route to diverse 2-substituted quinoline derivatives. nuph.edu.uaarkat-usa.org
Common nucleophiles used in these reactions include:
N-Nucleophiles: Amines (primary and secondary), azides, and heterocyclic amines like 1,2,4-triazole can readily displace the chlorine to form 2-aminoquinoline derivatives. researchgate.netmdpi.com
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be employed to synthesize 2-alkoxy- and 2-aryloxy-quinolines. nih.gov
S-Nucleophiles: Thiolates, such as thiophenoxide, react to yield 2-(arylthio)quinolines. mdpi.comrsc.org
The reaction conditions typically involve heating the chloroquinoline with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated.
Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chloroquinolines
| Nucleophile | Product Type | Typical Conditions | Reference Example |
|---|---|---|---|
| Amines (e.g., piperidine) | 2-Aminoquinolines | Heating in a suitable solvent | Displacement of the 2-chloro group by piperidine (B6355638). rsc.org |
| Sodium Azide (NaN₃) | Tetrazolo[1,5-a]quinolines | Reaction followed by intramolecular cyclization. nih.gov | Formation of a fused tetrazole ring system. nih.gov |
| Alkoxides (e.g., NaOMe) | 2-Alkoxyquinolines | Heating under reflux with sodium alkoxides. nih.gov | Synthesis of 2-alkoxyquinolines from 2-chloroquinolines. nih.gov |
| Thiols (e.g., Thiophenol) | 2-(Arylthio)quinolines | Reaction with the corresponding thiol in the presence of a base. mdpi.com | Preparation of 4-phenylthioquinolin-2(1H)-one from a chloro precursor. mdpi.com |
| 1,2,4-Triazole | 2-(Triazolyl)quinolines | Reaction with the sodium salt of 1,2,4-triazole. researchgate.net | Synthesis of 2-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net |
Reactions Involving the Ester Group
The ethyl carboxylate group at the C-6 position undergoes standard ester transformations, allowing for further functionalization of the quinoline scaffold.
Hydrolysis: The most common reaction is hydrolysis to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (saponification), followed by acidification. chemguide.co.uk The resulting 2-chloroquinoline-6-carboxylic acid is a key intermediate for other derivatives. nuph.edu.ua
Transesterification: By heating in an excess of another alcohol under acidic or basic catalysis, the ethyl group can be exchanged for other alkyl groups. masterorganicchemistry.comorganic-chemistry.org For instance, refluxing in methanol with a catalytic amount of acid would yield methyl 2-chloroquinoline-6-carboxylate. researchgate.net
Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to convert the ester to 6-(hydroxymethyl)-2-chloroquinoline. This transformation provides another versatile functional group for further modification.
Amidation: Direct reaction with amines to form amides is possible, though it often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid, convert the acid to a more reactive acyl chloride or use a coupling agent, and then react it with an amine to form the corresponding amide.
Table 2: Key Transformations of the Ester Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH(aq), Heat 2. H₃O⁺ | 2-Chloroquinoline-6-carboxylic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ catalyst, Heat | Alkyl 2-chloroquinoline-6-carboxylate |
| Reduction | 1. LiAlH₄ 2. H₂O | (2-Chloroquinolin-6-yl)methanol |
| Amidation (via acid) | 1. Hydrolysis to acid 2. SOCl₂ 3. R₂NH | 2-Chloro-N,N-dialkylquinoline-6-carboxamide |
Functional Group Interconversions on the Quinoline Ring
Starting from this compound, a series of functional group interconversions can be performed to access a variety of derivatives. These transformations often involve sequential reactions at the C-2 and C-6 positions.
A typical pathway involves initial hydrolysis of the ester to the carboxylic acid. The resulting 2-chloroquinoline-6-carboxylic acid can then be converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nuph.edu.ua This highly reactive intermediate can then be readily converted into a range of other functional groups, including amides, other esters, and anhydrides.
Furthermore, the product of a nucleophilic substitution at C-2 can possess a functional group that can be subsequently modified. For example, if a 2-azidoquinoline is formed, it can be reduced to a 2-aminoquinoline, providing a different reactivity profile.
Cyclization Reactions and Annulation Strategies
The dual reactivity of this compound and its derivatives makes it an excellent substrate for constructing fused polycyclic heterocyclic systems. These reactions, often involving intramolecular cyclization, are key strategies in medicinal chemistry for creating complex molecular architectures.
Catalytic Transformations Utilizing this compound as a Precursor
The C-Cl bond in this compound is a suitable handle for various transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods offer powerful ways to form new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this precursor.
Suzuki-Miyaura Coupling: Palladium catalysis can be used to couple the 2-chloroquinoline (B121035) with aryl- or heteroarylboronic acids. researchgate.netnih.gov This reaction is a highly efficient method for synthesizing 2-arylquinoline derivatives, which are common motifs in pharmaceuticals and materials science.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper(I) iodide, allows for the introduction of an alkynyl group at the C-2 position, yielding 2-alkynylquinolines.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a versatile alternative to classical SNAr for forming C-N bonds, allowing for the coupling of the 2-chloroquinoline with a wide range of amines under milder conditions than typically required for non-catalyzed substitutions.
Heck Coupling: The palladium-catalyzed reaction with alkenes can be used to introduce vinyl substituents at the C-2 position.
These catalytic methods are often characterized by their high efficiency, functional group tolerance, and regioselectivity, making them indispensable tools for modifying the this compound core. researchgate.net
Table 3: Catalytic Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 2-Arylquinolines |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynylquinolines |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 2-Aminoquinolines |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 2-Alkenylquinolines |
Derivatives and Analogues of Ethyl 2 Chloroquinoline 6 Carboxylate
Synthesis of Novel 2-Aryl/Heteroaryl-ethyl Quinoline (B57606) Carboxylate Derivatives
The synthesis of quinoline derivatives featuring aryl or heteroaryl substituents at the 2-position is a significant area of research, leading to compounds with potential applications in medicinal chemistry. A common strategy involves the modification of precursors like ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate. A facile, three-step, one-pot synthesis has been developed to create structurally new (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives from this precursor and various aromatic or heteroaromatic aldehydes. researchgate.net This method is noted for its operational simplicity and tolerance for a wide range of substituents, yielding a new class of quinoline derivatives. researchgate.net
These synthetic routes enable the introduction of diverse functionalities, which can significantly influence the molecule's properties. For instance, researchers have designed and synthesized 2-arylethenylquinoline derivatives and evaluated their potential as inhibitors of cholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.com
Table 1: Examples of Synthesized 2-Aryl/Heteroaryl-ethyl Quinoline Derivatives
| Derivative Class | Precursor | Key Reagents | Research Focus |
|---|---|---|---|
| (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids | Ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate | Aromatic/heteroaromatic aldehydes | Development of novel quinoline compounds for medicinal chemistry researchgate.net |
| 2-Styrylquinoline-3-carboxylate derivatives | Not specified | Not specified | Synthesis of novel quinoline structures researchgate.net |
Preparation of Functionalized Quinoline-3-carboxylic Acid Derivatives
Functionalized quinoline-3-carboxylic acids are important synthetic targets. One established method for their preparation involves the use of substituted acetanilides in a Vilsmeier–Haack reaction to produce 2-chloro-3-carbaldehyde quinolines. lookchem.com The carbaldehyde group at the 3-position can then be oxidized to a carboxylic acid. lookchem.com This 2-chloroquinoline-3-carboxylic acid can be further derivatized, for example, by coupling with various anilines to form novel substituted 2-chloroquinoline-3-carboxamide (B1625466) derivatives. lookchem.com
Another approach starts with 7-substituted quinolin-2(1H)-one-3-carboxylic acids, which can be treated with phosphoryl chloride or thionyl chloride to yield 7-substituted 2-chloroquinoline-3-carboxylic acids. nih.gov The reactive 2-chloro group in these compounds can be readily substituted. For instance, it can be replaced by reacting with 2-aminothiazole (B372263) or 2-aminopyridine (B139424) to generate 2-(thiazol-2-yl)aminoquinoline-3-carboxylic acids or 2-(pyrid-2-yl)aminoquinoline-3-carboxylic acids, respectively. nih.gov
A different synthetic strategy utilizes 2,3-dichloroquinoline (B1353807) as a starting material. Through a palladium-catalyzed carbonylation reaction, it is converted to 2,3-quinoline dicarboxylic acid dimethyl ester. This intermediate is then hydrolyzed to 2,3-quinoline dicarboxylic acid, and subsequent heating selectively removes the carboxyl group at the 2-position to afford quinoline-3-carboxylic acid. google.com
Structural Modifications for Enhanced Research Utility
Structural modifications of the quinoline scaffold are strategically employed to enhance the utility of these compounds, particularly in pharmacological research. The quinoline ring is considered a "privileged scaffold" because it is a key component in many compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. nih.gov
Modifications are often guided by a specific target. For example, in the development of potential antiviral agents against SARS-CoV-2, researchers have used 2-chloroquinoline-3-carboxaldehyde as a starting material to synthesize a series of molecules. nih.gov By reacting it with various aromatic amines, an imine group is installed, and the aromatic groups on either side of the core structure are varied. This allows for the systematic study of how different substituents interact with viral enzymes like MPro and PLPro. nih.gov
The goal of such modifications is often to improve the interaction of the molecule with a biological target, thereby enhancing its activity. For instance, the introduction of chromone (B188151) and 2-aryl groups to the quinoline ring has been shown to enhance its inhibitory activity against cholinesterase enzymes. mdpi.com The synthesis of new derivatives, such as 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids from poly-functionalized quinoline building blocks, creates novel molecular architectures that can be screened for various biological activities. researchgate.net
Heterocyclic Fused Quinoline Systems Derived from Ethyl 2-chloroquinoline-6-carboxylate Analogues
Analogues of this compound, particularly 2-chloroquinoline-3-carbaldehydes, are highly valuable precursors for the synthesis of complex heterocyclic fused quinoline systems. nih.govrsc.org The presence of both a reactive chloro group and an aldehyde functionality allows for a variety of cyclization reactions to build additional rings onto the quinoline framework. nih.govresearchgate.net
A range of fused systems has been successfully synthesized from these precursors. These include:
Thieno-quinolines rsc.org
Pyridazino-quinolines rsc.org
Pyrano- and Thiopyrano-quinolines nih.govrsc.org
Furo-quinolines rsc.org
Pyrazolo[3,4-b]quinolines nih.gov
One-pot, multi-component reactions are an efficient method for constructing these complex molecules. For example, a catalyst-free, one-pot, three-component procedure has been developed for the synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that incorporate a quinoline pharmacophore. acs.org This reaction proceeds under microwave irradiation, combining formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones. acs.org
Further elaboration of 2-chloroquinoline (B121035) derivatives can lead to even more complex tetracyclic systems. For instance, reacting 7-substituted 2-chloro-3-chlorocarbonylquinolines with heterocyclic amines like 2-aminothiazole or 2-aminopyridine can, upon heating, lead to the formation of thiazolo[3', 2':1, 2]-pyrimido[4, 5-b]quinolin-5-ones and pyrido[1', 2':1, 2]-pyrimido[4, 5-b]quinolin-6-ones. nih.gov
Table 2: Fused Heterocyclic Systems from 2-Chloroquinoline Analogues
| Fused System | Precursor | Method |
|---|---|---|
| Pyrazolo[3,4-b]quinolines | 2-Chloroquinoline-3-carbonitrile | Cycloaddition with hydrazine (B178648) hydrate (B1144303) nih.gov |
| Thieno-, Pyridazino-, Pyrano-, Furo-quinolines | 2-Chloroquinoline-3-carbaldehydes | Various cyclization reactions rsc.org |
| Dihydropyrido[2,3-d]pyrimidines | 3-Formyl-quinoline derivatives | One-pot, three-component reaction under microwave irradiation acs.org |
Advanced Research Applications of Ethyl 2 Chloroquinoline 6 Carboxylate Derivatives
Biological Activity Studies
The unique chemical structure of ethyl 2-chloroquinoline-6-carboxylate derivatives makes them promising candidates for the development of new therapeutic agents. Researchers have synthesized and evaluated numerous analogues, revealing significant activities against various pathogens and disease processes. The following sections detail the findings in specific areas of biological investigation.
Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. Derivatives of this compound have shown promise in this area, with researchers exploring their mechanisms of action against the malaria parasite. mdpi.com A series of novel dihydropyrimidines and 1,3,4-oxadiazole derivatives incorporating a quinolinyl residue demonstrated moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 5.87 μg/mL. mdpi.com
Plasmodium falciparum lactate dehydrogenase (PfLDH) is a crucial enzyme in the glycolytic pathway of the malaria parasite, making it an attractive target for antimalarial drugs. nih.govnih.gov The enzyme's activity is sensitive to inhibition by free heme, and the antimalarial drug chloroquine has been shown to protect PfLDH from this inhibitory effect. nih.gov In silico studies have been employed to identify potential inhibitors of PfLDH, with several classes of compounds showing promise. johnshopkins.edu One study involved the synthesis of novel 2-chloroquinoline (B121035) based polyhydroquinolines and their subsequent in-silico analysis against PfLDH, indicating their potential as inhibitors of this key parasitic enzyme. nih.gov
Farnesyltransferase (FTase) is another vital enzyme for the survival of the malaria parasite, and its inhibition presents a viable strategy for antimalarial drug development. A series of novel 2-aryl/heteroarylethyl-6-chloroquinoline-4-carboxylate derivatives were synthesized and evaluated for their potential as antimalarial compounds. eurekaselect.comresearchgate.net Molecular docking studies revealed that these derivatives interact with the FTase receptor. For instance, the Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate derivative showed a strong binding interaction with the active site amino acids ARG291 and LYS294, with a binding energy of -10.11 kcal/mol. eurekaselect.comresearchgate.net
| Compound | Binding Energy (kcal/mol) | Docking Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues |
| Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate | -10.11 | -11.78 | 3.88e-008 µM | ARG291, LYS294 |
| Ligand 2h | -9.81 | -11.27 | 6.5e-008 mM | HIS248, ARG291 |
Quinoline (B57606) derivatives have demonstrated significant potential as anticancer agents, with various studies highlighting their antiproliferative effects against a range of cancer cell lines. nih.govnbinno.com The cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis and interact with cellular macromolecules like DNA. nih.govnbinno.com
Research into quinoline-4-carboxylic acid derivatives has shown variable degrees of inhibition against different cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (bone marrow lymphoblast). nih.gov One particular derivative, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, displayed an 82.9% reduction in the cellular growth of MCF-7 cells. nih.gov Furthermore, studies on 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety have identified compounds with potent antiproliferative activity against H460, HT-29, MKN-45, A549, and U87MG cancer cell lines. nih.gov
| Compound | Cancer Cell Line | Activity |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | 82.9% reduction in cellular growth |
| 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | HeLa | Maximum apoptotic percentage of 35.1% |
| 6-nitro-2-p-tolylquinolin-4(1H)-one | HeLa | Maximum apoptotic percentage of 41.8% |
| Compound 42 (a 6,7-disubstituted-4-phenoxyquinoline derivative) | H460 | 6.1-fold increase in activity compared to foretinib |
The growing threat of antimicrobial resistance has spurred the search for new and effective antibacterial and antifungal agents. nbinno.com Derivatives of 2-chloroquinoline have emerged as a promising class of compounds with significant antimicrobial and antifungal activities. nbinno.com
A study on (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-oxazin-2-amines revealed that compounds with a chloro substituent at the quinoline moiety showed maximum activity against S. aureus and K. pneumoniae. Another study screened a series of differentiated 2-chloroquinoline derivatives and found that compound 21 exhibited potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/ml. researchgate.net
In terms of antifungal activity, certain quinoline derivatives have shown good activity comparable to the standard drug ciclopyroxolamine. Research on fluorinated quinoline analogs also demonstrated good antifungal activity against various phytopathogenic fungi. nih.gov
| Compound/Derivative | Microorganism | Activity |
| 2-chloroquinoline derivatives with -Cl substituent | S. aureus, K. pneumoniae | Maximum antibacterial activity |
| Compound 21 (a 2-chloroquinoline derivative) | Bacteria | Potent antibacterial activity (MIC = 12.5 μg/ml) |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | Good activity (Inhibition zone = 12.00 ± 0.00 mm) |
| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus, P. aeruginosa | Good activity (Inhibition zone = 11.00 ± 0.03 mm) |
Beyond their antimalarial, anticancer, and antimicrobial properties, derivatives of this compound and related quinoline compounds have been investigated for a range of other pharmacological activities.
Antiviral Activity: The quinoline scaffold has shown potential in the development of antiviral agents, with derivatives demonstrating activity against viruses such as the Dengue virus. mdpi.com Two novel quinoline derivatives were found to be active against Dengue virus serotype 2, appearing to act at an early stage of the virus life cycle. mdpi.com
Anti-inflammatory Activity: Certain quinoline derivatives have exhibited significant anti-inflammatory properties. researchgate.net In a study of quinoline-related carboxylic acid derivatives, several compounds, including quinoline-4-carboxylic acid and quinoline-3-carboxylic acid, showed appreciable anti-inflammatory affinities in lipopolysaccharide-induced inflammation in mouse macrophages. nih.gov
Anti-Alzheimer's Activity: Quinoline derivatives have been explored as potential therapeutic agents for Alzheimer's disease. Their mechanism of action often involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a role in the progression of the disease. For example, a series of 2-arylethenylquinoline analogs displayed Aβ1-42 aggregation inhibition ranging from 23.6% to 83.9% at a concentration of 20 μM.
| Pharmacological Activity | Compound/Derivative Class | Key Findings |
| Antiviral | Novel quinoline derivatives | Active against Dengue virus serotype 2 |
| Anti-inflammatory | Quinoline-4-carboxylic acid, Quinoline-3-carboxylic acid | Appreciable anti-inflammatory affinities |
| Anti-Alzheimer's | 2-arylethenylquinoline analogs | Aβ1-42 aggregation inhibition (23.6% to 83.9% at 20 μM) |
Antimalarial Activity and Mechanisms of Action
Molecular Docking and In Silico Studies
Computational methods, particularly molecular docking and in silico simulations, have become indispensable tools in modern drug discovery and development. For derivatives of this compound, these techniques provide crucial insights into their potential as therapeutic agents by elucidating their interactions with biological targets and predicting their pharmacokinetic properties.
Ligand-Receptor Binding Interactions
Molecular docking studies are primarily used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This information is vital for understanding the mechanism of action and for optimizing the ligand's structure to enhance its potency.
Research into derivatives of the chloroquinoline scaffold has demonstrated their potential to interact with various biological targets. For instance, in the development of potential antimalarial agents, a series of novel 2-aryl/heteroarylethyl-6-chloroquinoline-4-carboxylate derivatives were synthesized and subjected to molecular docking studies against the farnesyltransferase (FTase) receptor. eurekaselect.comresearchgate.net The results highlighted specific derivatives as potent ligands. For example, the Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate derivative was found to interact with key amino acid residues such as ARG291 and LYS294 within the active site of the FTase receptor. eurekaselect.comresearchgate.net Another potent ligand from the same series showed strong binding interactions with HIS248 and ARG291. researchgate.net
These interactions are quantified by binding energy, which indicates the stability of the ligand-receptor complex. Lower binding energies typically suggest a more stable and favorable interaction. The docking studies revealed significant binding affinities for the most potent compounds. eurekaselect.comresearchgate.net The insights gained from these docking simulations are crucial for structure-based drug design, allowing researchers to rationally modify the quinoline scaffold to improve binding and, consequently, biological activity. researchgate.net Similar docking approaches have been applied to other quinoline derivatives to explore their potential as inhibitors for targets related to HIV and cancer. mdpi.comnih.gov
Table 1: Molecular Docking Data for 6-Chloroquinoline Derivatives Against FTase Receptor
| Compound | Interacting Amino Acids | Binding Energy (kcal/mol) | Docking Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
|---|---|---|---|---|
| Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate (2j) | ARG291, LYS294 | -10.11 | -11.78 | 3.88e-008 |
| Derivative 2h | HIS248, ARG291 | -9.81 | -11.27 | 6.5e-008 |
| Derivative 2i | Four H-bonds | -8.02 | - | - |
| Derivative 2d | Four H-bonds | -6.87 | - | - |
| Derivative 2a | Four H-bonds | -6.72 | - | - |
Data sourced from studies on 2-aryl/heteroarylethyl-6-chloroquinoline-4-carboxylate derivatives. eurekaselect.comresearchgate.net
Prediction of Pharmacological Profiles and ADME-Tox Parameters
Beyond predicting binding affinity, in silico methods are extensively used to evaluate the drug-likeness of a compound by predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). A favorable ADME-Tox profile is essential for a drug candidate to be effective and safe.
Studies on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde have included ADME predictions, which indicated that the synthesized compounds possess reliable ADME properties. asianpubs.org Similarly, in silico ADME and toxicity studies were conducted for N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, providing a computational assessment of their pharmacokinetic and safety profiles. nih.gov These analyses help to identify potential liabilities early in the drug discovery process, saving time and resources. researchgate.net
The prediction of these parameters involves calculating various molecular descriptors, such as molecular weight, lipophilicity (logP), solubility, and the potential to inhibit cytochrome P450 enzymes. nih.gov For example, a high probability of binding to plasma proteins can indicate that a compound may persist in the blood for a longer duration, potentially prolonging its pharmacological effect. mdpi.com Toxicity predictions can flag compounds that are likely to have adverse effects, such as mutagenicity (Ames toxicity) or hepatotoxicity. nih.govmdpi.com By filtering compounds based on these computational predictions, researchers can prioritize candidates with a higher probability of success in later-stage clinical trials. asianpubs.orgresearchgate.net
Role as Intermediates in Complex Organic Synthesis
This compound and its structural analogs are valuable intermediates in organic synthesis. The quinoline core is a prevalent scaffold in many biologically active compounds, and the chloro and carboxylate functional groups on this particular molecule serve as versatile handles for further chemical modification.
Building Blocks for Bioactive Molecules and Pharmaceuticals
The structure of this compound makes it an excellent starting material or building block for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 2-position is a key feature, as it can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents and the construction of novel heterocyclic systems.
For example, the related intermediate, ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate, has been used to synthesize a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which were investigated as potential anticancer agents. mdpi.com Similarly, 2-chloroquinoline-3-carbaldehyde (B1585622), a closely related analog, serves as a crucial precursor for synthesizing compounds evaluated as inhibitors of HIV reverse transcriptase. nih.gov It is also used in multicomponent reactions, such as the Passerini reaction, to rapidly construct highly functionalized and structurally diverse compounds. mdpi.com The synthesis of potential antimalarial agents from quinoline-4-carboxylic acid derivatives further underscores the role of this scaffold as a foundational element in medicinal chemistry. eurekaselect.comresearchgate.net
Introduction of Functional Groups into Aromatic Systems
The functional groups present on this compound and its analogs provide strategic points for chemical elaboration. The chlorine atom, typically activated towards nucleophilic substitution, allows for the introduction of nitrogen, oxygen, and sulfur-containing functional groups. This reactivity is fundamental to building molecular complexity.
A review of the chemistry of 2-chloroquinoline-3-carbaldehyde highlights numerous reactions where the chloro group is substituted to construct fused or binary quinoline-core heterocyclic systems. nih.gov For instance, amination at the C2 position of the quinoline nucleus is a common strategy. nih.gov Furthermore, the versatile building block ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate has been used in successive Williamson ether syntheses with various phenols, demonstrating a method for introducing aryloxymethyl groups onto the quinoline system. researchgate.net The ester group can also be hydrolyzed to a carboxylic acid, which can then be converted into amides or other functional groups, further expanding the synthetic possibilities. researchgate.net
Applications in Materials Science and Industrial Chemistry (excluding basic physical/chemical properties)
While the primary research focus for this compound derivatives has been in medicinal chemistry, the inherent properties of the quinoline scaffold suggest potential applications in materials science and industrial chemistry. The flat, aromatic nature of the quinoline ring system can facilitate π-π stacking interactions, a property often exploited in the design of organic materials. nih.gov
Although direct applications of this compound in materials science are not extensively documented, related quinoline structures are being explored for their potential in advanced materials. For example, a structurally similar compound, Ethyl 2-amino-6-chloroquinoline-3-carboxylate, is listed as a potential organic monomer for Covalent Organic Frameworks (COFs) and for use in electronic, magnetic, and optical materials. bldpharm.com This suggests that the chloroquinoline carboxylate framework possesses characteristics suitable for the development of functional organic materials. The availability of various ethyl chloroquinoline carboxylate isomers from industrial chemical suppliers further indicates their use as intermediates in broader research and industrial applications. chemuniverse.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
